An In-Depth Technical Guide to H-D-Asp(OBzl)-OBzl.HCl: Structure, Properties, and Application in Peptide Synthesis
An In-Depth Technical Guide to H-D-Asp(OBzl)-OBzl.HCl: Structure, Properties, and Application in Peptide Synthesis
Introduction
In the intricate field of peptide synthesis, the success of a multi-step synthetic campaign hinges on a robust and predictable protecting group strategy. H-D-Asp(OBzl)-OBzl.HCl, the hydrochloride salt of D-aspartic acid dibenzyl ester, represents a critical building block for the incorporation of D-aspartic acid residues, particularly within the well-established Boc/Bzl (tert-Butoxycarbonyl/benzyl) solid-phase and solution-phase peptide synthesis methodologies. The incorporation of D-amino acids is a key strategy in modern drug development to enhance peptide stability against enzymatic degradation, modulate receptor affinity, and control peptide conformation.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical structure, physical properties, and strategic applications of H-D-Asp(OBzl)-OBzl.HCl. It moves beyond a simple recitation of data to explain the causality behind its use, address the critical challenges associated with aspartic acid residues, and provide field-proven protocols for its successful implementation.
Chemical Identity and Structure
H-D-Asp(OBzl)-OBzl.HCl is a derivative of the non-proteinogenic amino acid D-aspartic acid where both carboxylic acid functional groups are masked as benzyl esters, and the α-amino group is present as a hydrochloride salt.[1][2] This dual protection is fundamental to its utility, preventing the carboxyl groups from forming unwanted amide bonds during the peptide coupling step.
Compound Identification
| Property | Value |
| Chemical Name | Dibenzyl D-aspartate hydrochloride[1][3] |
| Synonym(s) | dibenzyl (2R)-2-aminobutanedioate hydrochloride[1][2] |
| CAS Number | 174457-99-9[2][3] |
| Molecular Formula | C₁₈H₂₀ClNO₄[3][4] |
| Molecular Weight | 349.81 g/mol [3][4] |
| InChI Key | ILBZEWOOBCRRAP-PKLMIRHRSA-N[2] |
Molecular Architecture
The structure of H-D-Asp(OBzl)-OBzl.HCl is defined by three key components:
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D-Aspartic Acid Core: The stereochemistry at the α-carbon is 'D' (or R-configuration), which is crucial for its role in synthesizing peptides with enhanced stability.
-
Benzyl (Bzl) Ester Protecting Groups: Both the α-carboxyl and the side-chain (β-carboxyl) groups are protected by benzyl groups. This renders them unreactive during peptide bond formation.[5]
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Hydrochloride Salt: The free α-amino group is protonated, forming a stable, crystalline, and readily weighable hydrochloride salt.
Physical and Chemical Properties
The physical properties of H-D-Asp(OBzl)-OBzl.HCl are characteristic of a protected amino acid salt, influencing its handling, storage, and reaction conditions.
| Property | Description | Source(s) |
| Appearance | White to off-white or yellow powder or crystals. | [1] |
| Purity | Typically ≥97%. | [2] |
| Solubility | The benzyl groups confer solubility in organic solvents like DMSO, DCM, and ethyl acetate, while reducing water solubility. | [5] |
| Melting Point | Not consistently reported; value is lot-specific and should be obtained from the Certificate of Analysis. | |
| Optical Rotation | A specific value for the D-isomer hydrochloride salt is lot-dependent and should be verified via the Certificate of Analysis. | |
| Storage | Recommended storage at 2-8°C in a dry, inert atmosphere to prevent hydrolysis and maintain stability. | [1][2] |
Expert Insight on Stability: The ester linkages are susceptible to hydrolysis under strongly acidic or basic conditions. However, the primary utility of the benzyl ester lies in its stability to the moderately acidic conditions (e.g., Trifluoroacetic Acid in DCM) used for removing N-terminal Boc groups, a cornerstone of the Boc/Bzl orthogonal strategy.[6]
The Strategic Role of Benzyl Protection in Peptide Synthesis
The choice of protecting groups is a defining decision in peptide synthesis. The benzyl group, used here to protect both carboxyl functions of aspartic acid, is integral to the Boc/Bzl strategy, which offers a robust alternative to the more common Fmoc/tBu approach.
Causality behind Benzyl Protection:
-
Orthogonality: In the Boc/Bzl strategy, the N-terminal Boc group is labile to moderate acid (TFA), while the benzyl esters are stable under these conditions. The benzyl groups are subsequently removed under different conditions, typically catalytic hydrogenolysis or treatment with very strong acids like liquid Hydrogen Fluoride (HF).[6] This orthogonality ensures that the side-chain and C-terminal protection remain intact during the iterative cycle of peptide chain elongation.
-
Preventing Undesired Reactivity: By converting the carboxylic acids to esters, their nucleophilicity is eliminated, preventing them from participating in side reactions during the activation and coupling of the next amino acid.
Critical Considerations: The Challenge of Aspartimide Formation
While H-D-Asp(OBzl)-OBzl.HCl is a valuable reagent, any synthesis involving aspartic acid must account for the potential side reaction of aspartimide formation. This is particularly problematic in Fmoc-based synthesis due to the repeated use of a base (piperidine) for deprotection, but it can also occur under other basic or even acidic conditions.
Mechanism: Aspartimide formation is an intramolecular cyclization where the backbone amide nitrogen attacks the carbonyl carbon of the side-chain ester.[3] This forms a five-membered succinimide ring, which is highly susceptible to nucleophilic attack. This can lead to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl), and racemization at the aspartic acid chiral center.[3]
Mitigation Strategy Insight: While aspartimide formation is a greater concern in Fmoc chemistry, awareness is crucial. In the Boc/Bzl strategy, the final deprotection with strong acid (like HF) or hydrogenolysis generally avoids the basic conditions that most readily promote this side reaction.[6]
Experimental Protocols
The following protocols are provided as self-validating frameworks. Researchers should adapt them based on the specific sequence and scale of their synthesis.
Protocol 5.1: Solution-Phase Peptide Coupling
This protocol details the coupling of an N-terminal protected amino acid (Boc-Gly-OH) to H-D-Asp(OBzl)-OBzl.HCl.
-
Preparation of Free Amine:
-
Dissolve H-D-Asp(OBzl)-OBzl.HCl (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIEA) (1.1 eq) dropwise and stir for 20 minutes to neutralize the hydrochloride and generate the free amine in situ.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve Boc-Gly-OH (1.05 eq) and HOBt (1.1 eq) in DCM.
-
Cool the solution to 0°C.
-
Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for 20 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the activated Boc-Gly-OH solution to the free amine solution from step 1.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the product via column chromatography if necessary.
-
Protocol 5.2: Benzyl Group Deprotection via Catalytic Hydrogenolysis
This protocol describes the simultaneous removal of both benzyl ester protecting groups.
-
Reaction Setup:
-
Dissolve the protected peptide (1.0 eq) in a suitable solvent such as methanol, ethanol, or acetic acid in a round-bottom flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).[6]
-
-
Hydrogenation:
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or a hydrogenator. Repeat this purge/fill cycle three times.[6]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
-
Monitoring and Completion:
-
Validation: Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or TLC to confirm the disappearance of the starting material.
-
Upon completion, carefully purge the reaction vessel with nitrogen or argon to remove excess hydrogen.
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
-
Conclusion
H-D-Asp(OBzl)-OBzl.HCl is an indispensable reagent for the strategic incorporation of D-aspartic acid into peptides using the Boc/Bzl protection scheme. Its dibenzyl-protected structure provides the necessary stability and orthogonality for successful peptide elongation. While the inherent risk of aspartimide formation associated with any aspartic acid derivative requires careful consideration, the conditions employed in the Boc/Bzl strategy, particularly the final deprotection steps, are less prone to inducing this problematic side reaction compared to base-labile methods. By understanding the chemical principles outlined in this guide and employing validated protocols, researchers can confidently leverage this building block to advance the design and synthesis of novel and effective peptide-based therapeutics.
References
- H-D-Asp(OBzl)-OBzl.
- A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. Benchchem.
- Benzyl Ester vs.
- The Role of L-Aspartic Acid Benzyl Ester in Modern Peptide Synthesis. Bloemen.
- H-D-Asp(OBzl)-OBzl.HCl | 174457-99-9. Sigma-Aldrich.
- H-D-Asp(OBzl)-OH. CymitQuimica.
- Aspartic acid, dibenzyl ester, hydrochloride. NIST WebBook.
- H-Asp(Obzl)-OBzl.HCl | 6327-59-9. Sigma-Aldrich.
- H-Asp(Obzl)-OBzl.HCl | 6327-59-9. Sigma-Aldrich (Merck).
Sources
- 1. Dibenzyl D-aspartate hydrochloride | 174457-99-9 [sigmaaldrich.com]
- 2. H-D-Asp(OBzl)-OBzl.HCl | 174457-99-9 [sigmaaldrich.com]
- 3. H-D-Asp(OBzl)-OBzl.HCl | 174457-99-9 [m.chemicalbook.com]
- 4. Aspartic acid, dibenzyl ester, hydrochloride [webbook.nist.gov]
- 5. CAS 13188-89-1: H-D-Asp(OBzl)-OH | CymitQuimica [cymitquimica.com]
- 6. ruifuchem.com [ruifuchem.com]
